![molecular formula C19H19BrN2O2 B14378491 7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 88323-53-9](/img/structure/B14378491.png)
7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is notable for its potential biological activities and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one typically involves the reaction of indole derivatives with bromine and morpholine under controlled conditions. One common method involves the use of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines, such as morpholine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced indole derivatives, and substitution reactions can result in various substituted indole compounds .
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives with different substituents, such as:
- 7-Bromo-4-(hydroxymethyl)-2-methylindole
- 2,4-Dimethyl-7-bromoindole
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
Uniqueness
7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of bromine, morpholine, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
88323-53-9 |
|---|---|
Molekularformel |
C19H19BrN2O2 |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
7-bromo-3-(morpholin-4-ylmethyl)-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C19H19BrN2O2/c20-16-8-4-7-15-17(16)21-18(23)19(15,14-5-2-1-3-6-14)13-22-9-11-24-12-10-22/h1-8H,9-13H2,(H,21,23) |
InChI-Schlüssel |
LQEYQIHBSHVXFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2(C3=C(C(=CC=C3)Br)NC2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane](/img/structure/B14378408.png)

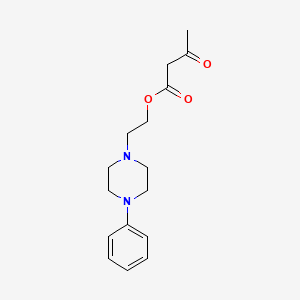
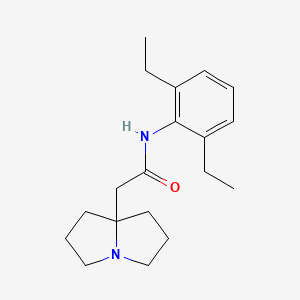
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14378421.png)
![1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea](/img/structure/B14378433.png)

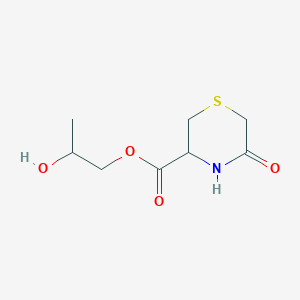
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol](/img/structure/B14378479.png)
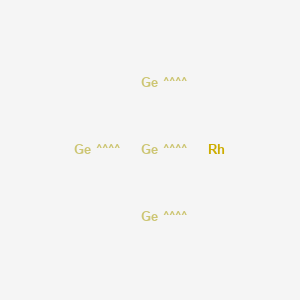
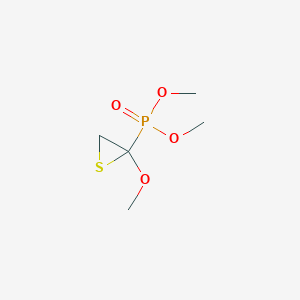
![4-Chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14378505.png)
![1-Acetyl-8-{2-[hydroxy(diphenyl)acetyl]hydrazinyl}quinolin-1-ium chloride](/img/structure/B14378508.png)
![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378514.png)
